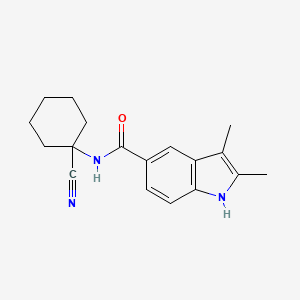
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical structure and has been shown to have a wide range of biological effects. In
Wirkmechanismus
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. It has also been shown to have anti-viral properties and may be useful in the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments is its wide range of biological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a useful tool for studying these biological processes. However, one limitation of using this compound is its complex synthesis method, which requires specialized knowledge and equipment.
Zukünftige Richtungen
There are many future directions for the study of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of viral infections.
Synthesemethoden
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex process that requires specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid with pyridine-2-carboxaldehyde in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11(16(22)18-10-13-4-2-3-9-17-13)20-15(21)8-7-14(19-20)12-5-6-12/h2-4,7-9,11-12H,5-6,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOAIQQFCDEYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2539716.png)
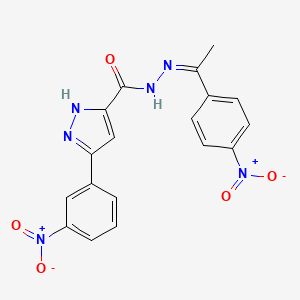
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2539721.png)
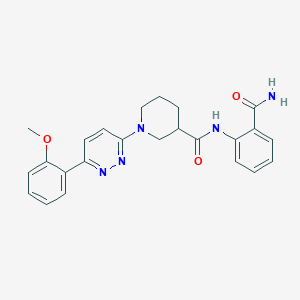
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2539724.png)
![1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2539725.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539727.png)
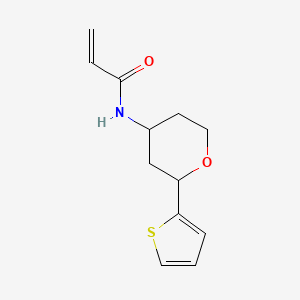
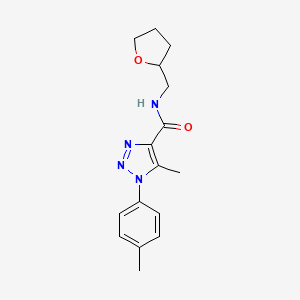
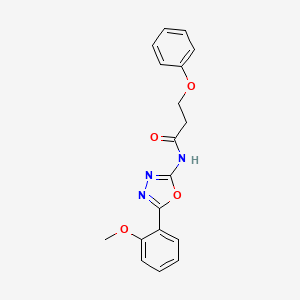
![Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2539733.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2539735.png)
